![molecular formula C18H20N2O5S B3203480 N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 1021259-07-3](/img/structure/B3203480.png)
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 has been shown to sensitize cancer cells to DNA-damaging agents, making it a promising target for cancer therapy.
Wirkmechanismus
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide inhibits CHK1, which is a key regulator of the DNA damage response pathway. Inhibition of CHK1 leads to increased replication stress and DNA damage, resulting in cell death. Cancer cells are particularly vulnerable to CHK1 inhibition due to their increased reliance on the DNA damage response pathway for survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has also been shown to have effects on normal cells. CHK1 inhibition can lead to DNA damage in normal cells, which can result in toxicity. However, studies have shown that the toxicity of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is manageable and reversible.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide is a potent and selective inhibitor of CHK1, making it a valuable tool for studying the DNA damage response pathway. However, its effects on normal cells can make it challenging to use in certain experiments. In addition, the toxicity of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide can limit its use in vivo.
Zukünftige Richtungen
There are several potential future directions for the development of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide. One area of focus is the identification of biomarkers that can predict response to CHK1 inhibition. Another area of interest is the development of combination therapies that can enhance the efficacy of N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide. Finally, there is ongoing research into the development of more potent and selective CHK1 inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in several types of cancer, including lung, breast, and pancreatic cancer. In addition, N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide has been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-3,4-dimethoxybenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S/c1-12(21)20-9-8-13-4-5-14(10-16(13)20)19-26(22,23)15-6-7-17(24-2)18(11-15)25-3/h4-7,10-11,19H,8-9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWTBPFSJACKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-3,4-dimethoxybenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.